molecular formula C27H23FN4O3S2 B2728955 N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 932476-41-0

N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2728955
CAS No.: 932476-41-0
M. Wt: 534.62
InChI Key: RSIYAWIYKOFPIV-UHFFFAOYSA-N
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Description

The compound N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide features a polycyclic heteroaromatic core, specifically a benzo[c]pyrimido[4,5-e][1,2]thiazin ring system modified with a 5,5-dioxido (sulfone) group. Key structural elements include:

  • Thioacetamide linkage: A sulfur atom bridges the heterocyclic core and the acetamide moiety.
  • Substituents: A 4-fluoro-2-methylphenyl group is attached to the acetamide nitrogen, while a 2-methylbenzyl group is linked to the nitrogen at position 6 of the heterocycle.
  • Sulfone group: The 5,5-dioxido moiety enhances metabolic stability and influences electronic properties .

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S2/c1-17-7-3-4-8-19(17)15-32-23-10-6-5-9-21(23)26-24(37(32,34)35)14-29-27(31-26)36-16-25(33)30-22-12-11-20(28)13-18(22)2/h3-14H,15-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYAWIYKOFPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=C(C=C5)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H23FN4O3S2. It has a molecular weight of 534.62 g/mol and typically exhibits a purity of 95%. The compound's structure features a complex arrangement that may influence its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds within the benzo[c]pyrimido family. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The activity is often assessed using both 2D and 3D cell culture models to evaluate their efficacy in mimicking in vivo conditions. Compounds with similar structural motifs have shown IC50 values in the low micromolar range against human lung cancer cell lines such as A549 and HCC827 .

Antimicrobial Properties

The antimicrobial activity of compounds related to this compound has also been documented. These compounds have been evaluated for their effectiveness against various bacterial strains. For example, certain derivatives exhibited promising antibacterial activity, suggesting that modifications to the core structure can enhance this property .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzo[c]pyrimido scaffold can lead to variations in potency and selectivity. For instance:

Modification Effect on Activity
Fluorine substitutionIncreases lipophilicity and receptor binding
Methyl group additionEnhances antitumor efficacy
Thioacetamide linkageMay improve interaction with biological targets

Research indicates that substituents such as fluorine and methyl groups significantly affect the binding affinity to target receptors, which is critical for therapeutic efficacy.

Case Study 1: Antitumor Evaluation

In a study evaluating similar compounds' antitumor properties, derivatives were tested on A549 lung cancer cells using MTS assays. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to parent compounds. For instance, a compound with an additional methyl group exhibited an IC50 value of 6.26 μM in 2D assays but showed reduced effectiveness in 3D cultures (IC50 = 20.46 μM) .

Case Study 2: Antimicrobial Testing

Another investigation focused on antimicrobial activity demonstrated that certain derivatives could inhibit bacterial growth effectively. For example, a related thiazine derivative showed significant inhibition against Staphylococcus aureus with an MIC value of 12 µg/mL, indicating potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table highlights structural similarities and differences between the target compound and its closest analogues:

Compound Name Core Structure Substituents Sulfone Group Key Functional Groups
Target Compound Benzo[c]pyrimido[4,5-e][1,2]thiazin 4-fluoro-2-methylphenyl, 2-methylbenzyl Yes Thioacetamide, sulfone
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo[4,3-c][1,2]benzothiazin 2-fluorobenzyl, 3,4-dimethyl Yes Acetamide, pyrazole, sulfone
2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide Benzo[d]thiazole Thiazol-2-ylsulfamoyl No Carboxamide, thiazole
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate Benzenesulfonamide Imidazolidin-2-ylidene, chloro No Thioether, sulfonamide

Key Observations :

  • Core Heterocycles : The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core is distinct from pyrazolo-benzothiazin () and benzothiazole () systems, which may confer unique steric and electronic properties.
  • Sulfone vs. Sulfonamide : The 5,5-dioxido group in the target compound and ’s analogue enhances oxidative stability compared to sulfonamide derivatives () .

Pharmacological Implications

  • Antimicrobial Activity : The sulfone-containing pyrazolo-benzothiazin analogue () demonstrated moderate activity against Staphylococcus aureus in prior studies .
  • Enzyme Inhibition : Thioacetamide derivatives () have shown inhibitory effects on carbonic anhydrase and tyrosine kinases, suggesting the target compound may share similar mechanisms .

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